

Application Notes and Protocols: 1-Bromo-2-(Trifluoromethylthio)Benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2-(Trifluoromethylthio)Benzene

Cat. No.: B154326

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Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylthio (SCF_3) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.^[1] The SCF_3 group is highly lipophilic (Hansch parameter $\pi = 1.44$) and strongly electron-withdrawing, characteristics that can profoundly enhance a drug candidate's profile.^{[1][2]} These properties often lead to improved membrane permeability, greater metabolic stability by shielding adjacent sites from enzymatic degradation, and enhanced bioavailability.^[3]

1-Bromo-2-(trifluoromethylthio)benzene serves as a critical and versatile building block for introducing the valuable 2-(trifluoromethylthio)phenyl fragment into complex molecular architectures. Its utility lies in the presence of a reactive carbon-bromine bond, which is amenable to a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the synthesis and application of this key intermediate for professionals in pharmaceutical research and development.

Section 1: Physicochemical and Safety Data

Proper handling and characterization are paramount. The key properties of **1-Bromo-2-(trifluoromethylthio)benzene** are summarized below.

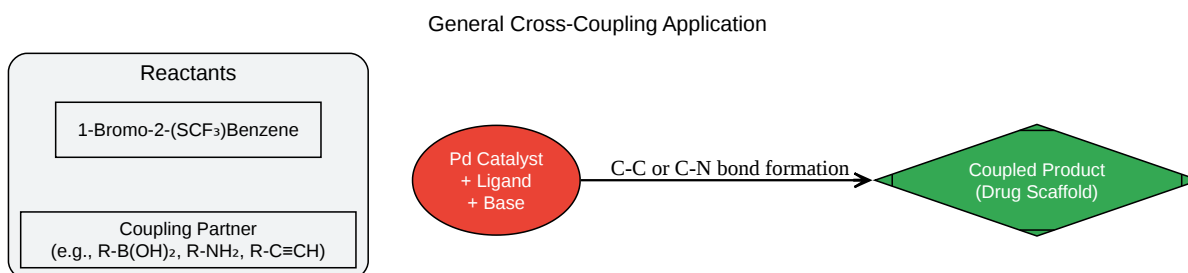
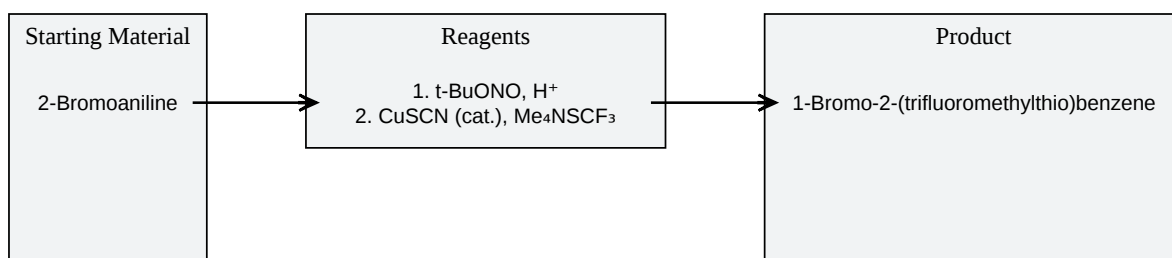
Property	Value	Reference
CAS Number	1644-72-0	[4][5]
Molecular Formula	C ₇ H ₄ BrF ₃ S	[4][6]
Molecular Weight	257.07 g/mol	[4][6]
Form	Solid	[4]
IUPAC Name	1-bromo-2-(trifluoromethylsulfanyl)benzene	[5]
SMILES	<chem>FC(F)(F)Sc1c(cccc1)Br</chem>	[4]
InChI Key	IWRJVJJQWGZKMT-UHFFFAOYSA-N	[4][5]
Hazard Class	Acute Toxicity 4 (Oral)	[4]
Signal Word	Warning	[4]

Section 2: Synthesis of 1-Bromo-2-(Trifluoromethylthio)Benzene

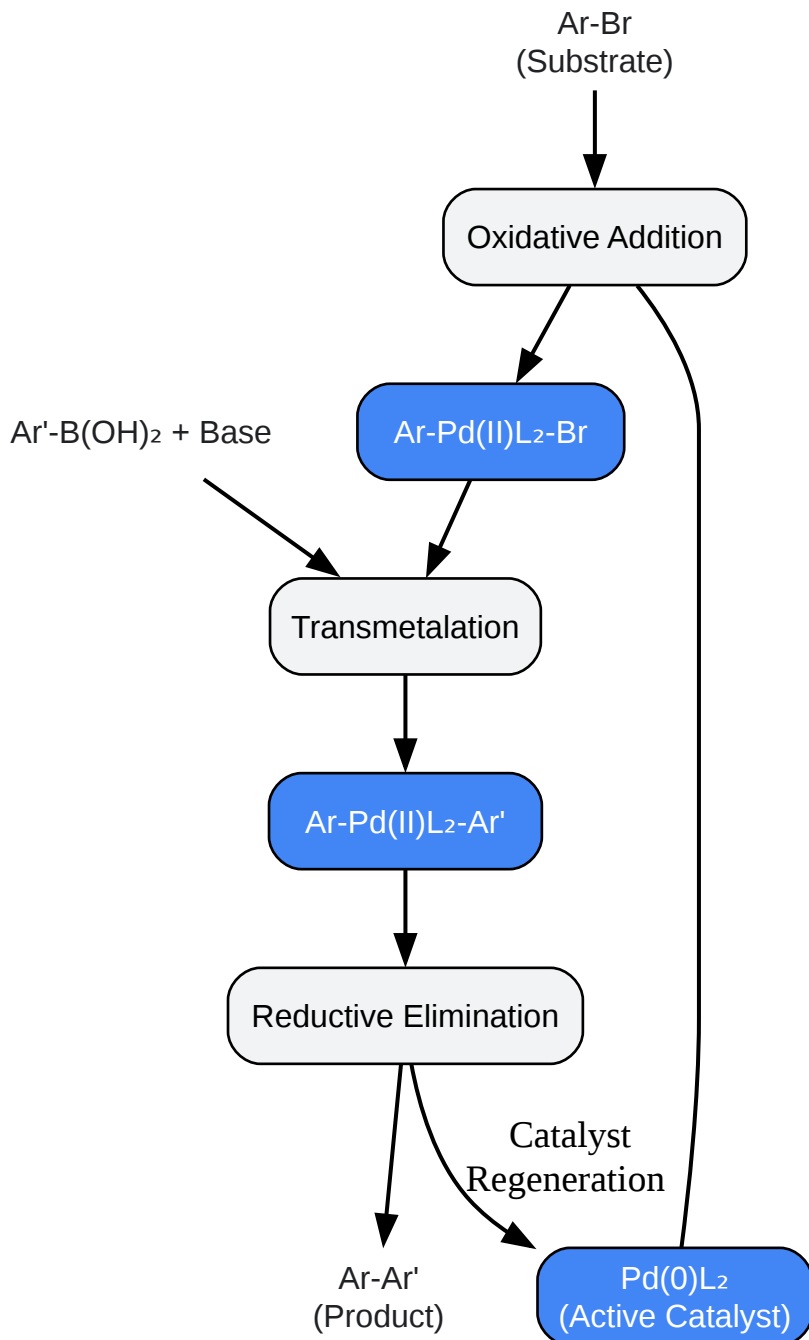
A robust and scalable synthesis of the title compound can be achieved via a Sandmeyer-type trifluoromethylthiolation, a powerful transformation that converts aromatic amines into their corresponding trifluoromethyl thioethers.[7][8] This method proceeds via an in situ diazotization of the readily available starting material, 2-bromoaniline, followed by a copper-catalyzed reaction with a suitable trifluoromethylthiolating source.

Plausible Synthetic Route: Sandmeyer-Type Reaction

The reaction begins with the conversion of the primary aromatic amine of 2-bromoaniline into a diazonium salt using a nitrite source under acidic conditions. This highly reactive intermediate is then immediately consumed in a copper-catalyzed step, where a trifluoromethylthiolate anion (generated from a reagent like Me_4NSCF_3 or from TMSCF_3 and a sulfur source) displaces the diazonium group to form the desired product.^{[2][7]}



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Phone: (601) 213-4426

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